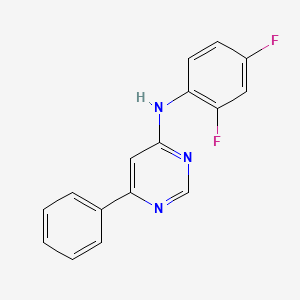![molecular formula C4H8N2 B2554204 1,4-Diazabicyclo[2.1.1]hexane CAS No. 397864-25-4](/img/structure/B2554204.png)
1,4-Diazabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.1.1]hexane (DABCH) is an organic compound with a unique cyclic structure. It is a cyclic amine that has been widely used in organic synthesis due to its stability and ease of preparation. DABCH is also known as 1,4-diazabicycloheptane and is classified as a bicyclic amine. It is used as a ligand in coordination complexes and has been found to have a variety of biological applications.
Scientific Research Applications
Synthesis and Ignition Properties
1,5-Diazabicyclo[3.1.0]hexane type compounds (DABHCs) have been identified as potential liquid hypergolic compounds suitable for green propulsion systems. Research focused on the synthesis, purification, and investigation of their physical properties, such as density, viscosity, and boiling points. The study found these compounds to be slightly poisonous or nontoxic and evaluated their heats of formation, which were higher than some traditional hypergolic fuels (Zhang et al., 2017).
Molecular Structure Analysis
Gas-phase electron diffraction and quantum-chemical calculations have been used to study the molecular structure of 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane). This research revealed two conformations of the compound, providing insights into its structural properties (Atavin et al., 2003).
Conformational Studies
A detailed examination of 1,5-diazabicyclo[3.1.0]hexane (DABH) revealed its exclusive existence in a boat conformation at experimental temperatures. This finding was supported by gas-phase electron diffraction and quantum-chemical calculations (Vishnevskiy et al., 2008).
Catalytic Asymmetric Synthesis
Research into the catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes demonstrated the ability to prepare these compounds with high diastereoselectivities and enantioselectivities. This work highlights the potential application of these compounds in pharmaceutical and organic chemistry (Molina et al., 2020).
Gas Electron Diffraction Method
The gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes were determined using a novel approach based on the Monte Carlo method. This study provided insights into the conformational and bonding properties of these molecules (Vishnevskiy et al., 2015).
Cancer Research Application
1,5-Diazabicyclo[3.1.0]hexane-2,4-diones have been shown to selectively inhibit human Type II IMP dehydrogenase, suggesting their potential as chemotherapeutic agents. This study focused on their antiproliferative activity and effects on cellular metabolism, particularly in leukemia and solid tumor lines (Barnes et al., 2001).
Kinetic Separation of Hexane Isomers
A microporous metal-organic framework incorporating 1,4-diazabicyclo[2,2,2]octane (Dabco) demonstrated selective sorption and kinetic separation abilities for hexane isomers. This application in fixed-bed adsorption could be significant in industrial processes (Bárcia et al., 2007).
Synthesis of Photochromic Compounds
Research on 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives has focused on their photochromic behavior, even in crystalline states. This makes them interesting for applications in materials science and photonics (Mahmoodi & Kamranzadeh, 2014).
Mechanism of Action
Target of Action
1,4-Diazabicyclo[2.1.1]hexane is a versatile compound used in various applications in organic chemistry . It is frequently used as a base, catalyst, and reagent
Mode of Action
The mode of action of this compound involves its basic, nucleophilic, and catalytic properties . It is commonly used for organic synthesis as a weak Lewis base . The cyclic structure of this compound and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows this compound to exhibit the properties of an uncharged supernucleophile .
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazabicyclo[21It is known to be used as a catalyst for a series of organic reactions , such as the Morita–Baylis–Hillman reaction .
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[21It is known to be used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[21Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, 1,4-diazabicyclo[211]hexane must be stored under an inert gas atmosphere in a refrigerator .
Safety and Hazards
Future Directions
The future directions for 1,4-Diazabicyclo[2.1.1]hexane involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Properties
IUPAC Name |
1,4-diazabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVJRQJDZMNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
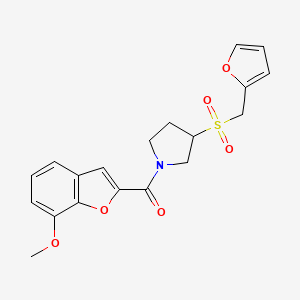
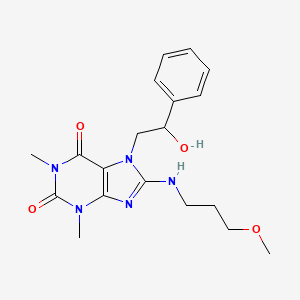
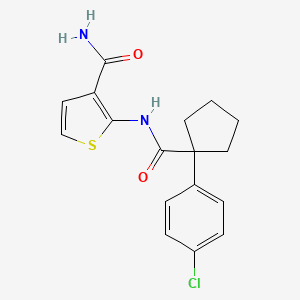
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)
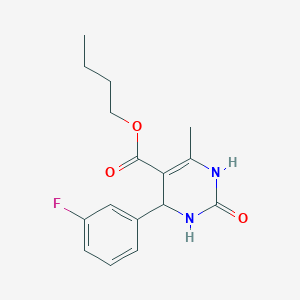
![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

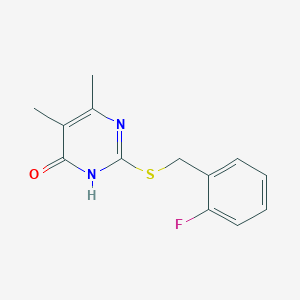
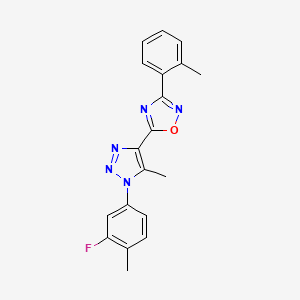
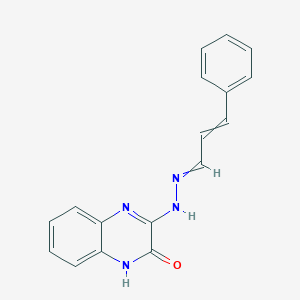
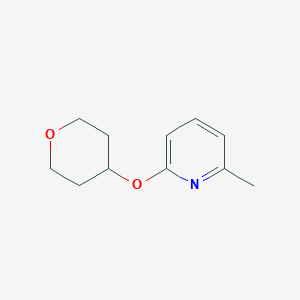
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
